Nanomolar CDK Affinity Profile Compared to First-Generation Pan-CDK Inhibitor Flavopiridol
AG-012986 achieves low nanomolar equilibrium binding affinities (Ki) across its primary CDK targets, which are considerably tighter than the reported IC50 values of the first-generation pan-CDK inhibitor flavopiridol. Specifically, AG-012986 exhibits Ki values of 9.2 nM (CDK4/cyclin D3), 94 nM (CDK2/cyclin A), and 44 nM (CDK1/cyclin B) [1]. Flavopiridol, in contrast, inhibits CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9 with IC50s in the 0.1 to 0.4 µM (100–400 nM) range [2]. This translates to a 5- to 40-fold lower biochemical potency for flavopiridol on the core cell-cycle CDKs.
| Evidence Dimension | Biochemical Ki / IC50 against CDK targets |
|---|---|
| Target Compound Data | Ki: CDK4/cyclin D3 = 9.2 nM, CDK2/cyclin A = 94 nM, CDK1/cyclin B = 44 nM; IC50: CDK9/cyclin T = 4 nM, CDK5/p35 = 22 nM. |
| Comparator Or Baseline | Flavopiridol: IC50s of 100–400 nM for CDK1, CDK2, CDK4, CDK6, CDK7, CDK9. |
| Quantified Difference | AG-012986 is 5- to 40-fold more potent on core CDKs based on Ki vs. IC50 comparisons. |
| Conditions | In vitro enzymatic assays using recombinant cyclin/CDK complexes. |
Why This Matters
For procurement in enzymatic screening cascades, AG-012986 provides a lower effective concentration requirement, reducing DMSO-related assay interference and enabling more sensitive cellular target engagement studies than flavopiridol.
- [1] AACR. Supplementary Table 1: Structure and kinase activity of AG-012986. Mol Cancer Ther. 2008. View Source
- [2] Zhang C, et al. Mol Cancer Ther. 2008;7(4):818-828. Discussion references flavopiridol IC50 ranges. View Source
